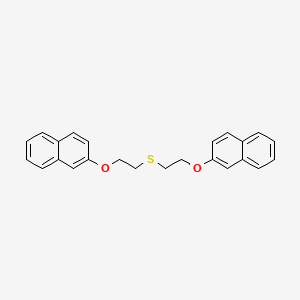![molecular formula C12H10N4O3 B14662253 Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide CAS No. 37047-12-4](/img/structure/B14662253.png)
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its fused bicyclic structure, which includes a benzene ring fused to a pteridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from a substituted benzene derivative, the synthesis may proceed through nitration, reduction, and subsequent cyclization steps to form the pteridine core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Applications De Recherche Scientifique
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the context of its application, such as enzyme inhibition in biochemical assays or receptor modulation in therapeutic research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Alloxazine: A benzo-fused lumazine derivative
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide is unique due to its specific substitutions and the presence of the 5-oxide group These structural features confer distinct chemical properties and reactivity compared to other pteridine derivatives
Propriétés
Numéro CAS |
37047-12-4 |
|---|---|
Formule moléculaire |
C12H10N4O3 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
3,10-dimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C12H10N4O3/c1-14-7-5-3-4-6-8(7)16(19)9-10(14)13-12(18)15(2)11(9)17/h3-6H,1-2H3 |
Clé InChI |
JXIKDFJZPZTBOE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2[N+](=C3C1=NC(=O)N(C3=O)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


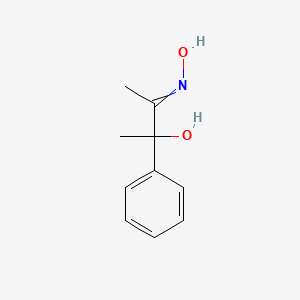
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
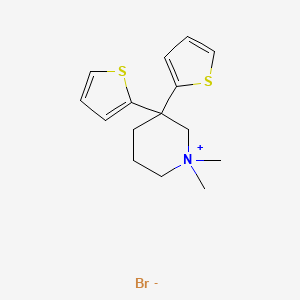
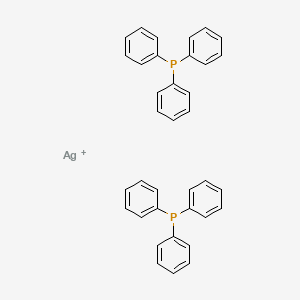
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)

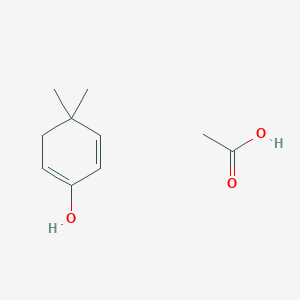
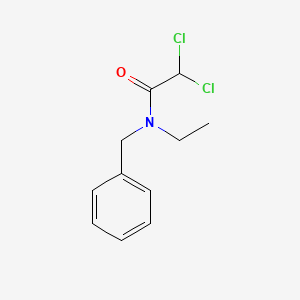


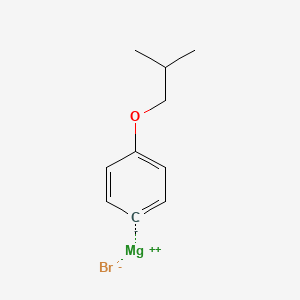
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
